![molecular formula C12H8F3N3O B187644 N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide CAS No. 81172-86-3](/img/structure/B187644.png)
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that is used in scientific research for its ability to target and inhibit the activity of certain proteins. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and inflammation. In
Mécanisme D'action
TPCA-1 targets and inhibits the activity of IKKβ and TBK1, which are key regulators of the NF-κB and IRF3 signaling pathways, respectively. These pathways play important roles in the regulation of inflammation and immune response. By inhibiting the activity of these proteins, TPCA-1 can reduce inflammation and modulate immune response. Additionally, TPCA-1 has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
TPCA-1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TPCA-1 can inhibit the phosphorylation of IKKβ and TBK1, leading to a reduction in the activation of NF-κB and IRF3 signaling pathways. TPCA-1 has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. In vivo studies have demonstrated that TPCA-1 can reduce inflammation and modulate immune response in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods of time. Additionally, TPCA-1 has been extensively studied and characterized, making it a well-established tool for scientific research. However, there are also some limitations to the use of TPCA-1 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type specific. Additionally, TPCA-1 may not be effective in all disease models, and its efficacy may vary depending on the specific disease state.
Orientations Futures
There are several future directions for research on TPCA-1. One area of focus is the development of more potent and selective inhibitors of IKKβ and TBK1. Additionally, further studies are needed to determine the optimal dosing and administration of TPCA-1 in various disease models. Another area of research is the investigation of TPCA-1 in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for more studies to determine the safety and efficacy of TPCA-1 in human clinical trials.
Méthodes De Synthèse
The synthesis of TPCA-1 involves several steps, starting with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate to produce ethyl 2-(3-(trifluoromethyl)phenyl)acetate. This compound is then reacted with hydrazine hydrate to yield N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide, which is subsequently reacted with 2-chloropyrazine to produce TPCA-1. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the activity of several proteins, including IKKβ and TBK1, which are involved in the regulation of inflammation and immune response. TPCA-1 has also been shown to have anti-tumor effects in various cancer cell lines, including pancreatic cancer, breast cancer, and lung cancer. Additionally, TPCA-1 has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
81172-86-3 |
|---|---|
Nom du produit |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
Formule moléculaire |
C12H8F3N3O |
Poids moléculaire |
267.21 g/mol |
Nom IUPAC |
N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-2-1-3-9(6-8)18-11(19)10-7-16-4-5-17-10/h1-7H,(H,18,19) |
Clé InChI |
HSMQXQUUMWQMJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



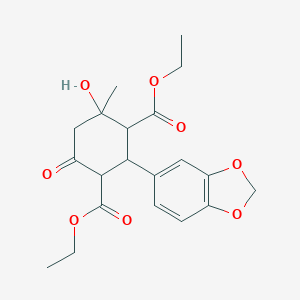
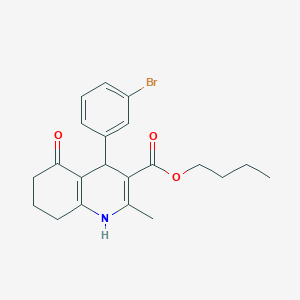
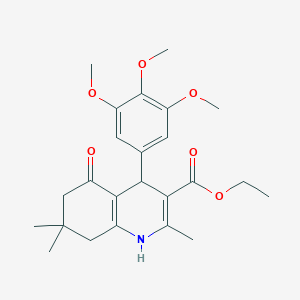
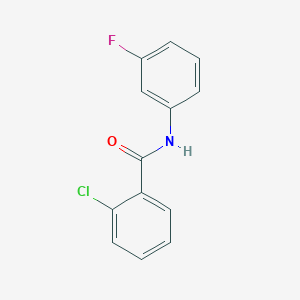
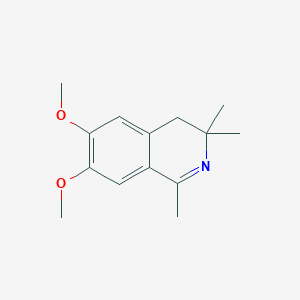
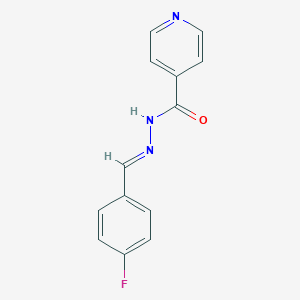
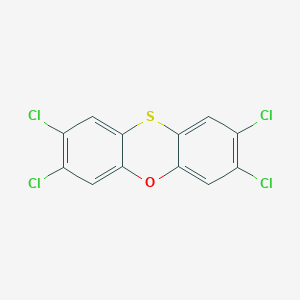
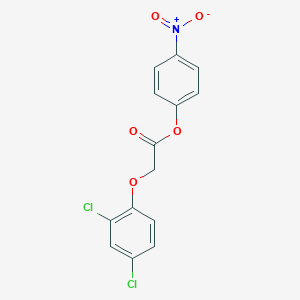
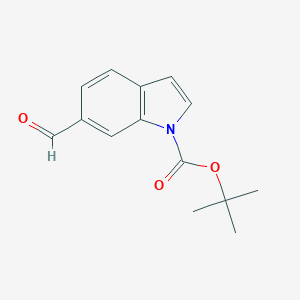
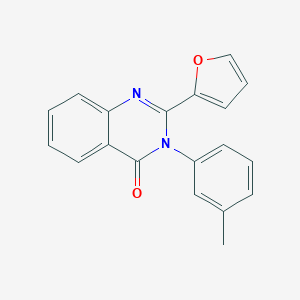
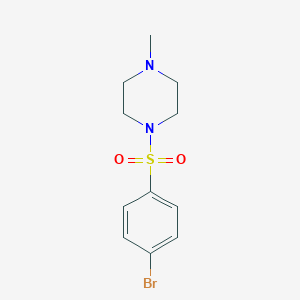
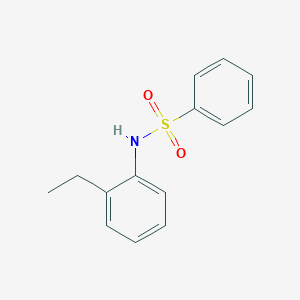
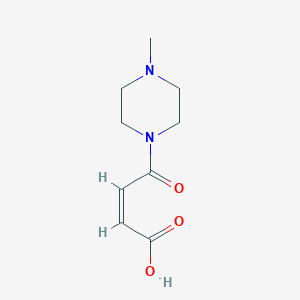
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)